molecular formula C16H21N5O B5576230 2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine

2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine

Cat. No.: B5576230
M. Wt: 299.37 g/mol
InChI Key: PZKLKQCWGSGQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine, also known as EPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth, proliferation, and survival.

Scientific Research Applications

Antiviral and Cytotoxic Agents

A series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines have been synthesized and evaluated for their antiviral and antitumor activities. Some of these compounds have shown active properties against viruses like herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, they exhibit broad-spectrum antitumor activity, particularly against leukemia cell lines (El-Subbagh et al., 2000).

Biological Activity in Synthesized Derivatives

Pyrazolo[1,5-a]pyrimidines, among other compounds, have been synthesized and shown to possess various biological activities. The study highlights the importance of pyrazole molecules in organic chemistry due to their biological activity sequence (AlMarzouq et al., 2016).

Synthesis of New Pyrazolo[1,5-a]pyrimidines

Research on the synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines, derived from pyridin-6-ylmalonodinitrile and related compounds, adds to the understanding of these complex structures and their potential applications (Ibrahim et al., 1987).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their effectiveness as anticancer and anti-5-lipoxygenase agents. This study helps in understanding the structure-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

The study of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists provides insights into their solubility at physiological pH and potential medical applications, particularly in intravenous infusion (Baraldi et al., 2012).

Properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-15-17-10-14(11-18-15)16(22)20-8-4-13(5-9-20)12-21-7-3-6-19-21/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKLKQCWGSGQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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